4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a cyano group, a methoxybenzo[d]thiazole moiety, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of an appropriate o-aminothiophenol derivative with a suitable carboxylic acid or ester.
Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the pyridin-2-ylmethyl group: This step involves the reaction of the benzo[d]thiazole intermediate with a pyridin-2-ylmethyl halide under basic conditions.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate with a cyano-substituted benzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with specific receptors, altering their activity.
Signal transduction pathways: The compound may affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for further research and development.
Biological Activity
4-Cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, with the CAS number 941926-33-6, is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a cyano group, a methoxy-substituted benzothiazole moiety, and a pyridinylmethyl group, which collectively enhance its reactivity and biological profile.
- Molecular Formula : C22H16N4O2S
- Molecular Weight : 400.5 g/mol
- Structure : The compound features a complex arrangement of functional groups that contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells such as A431 (human epidermoid carcinoma) and A549 (lung cancer) cells .
Table 1: Summary of Anticancer Activities
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
B7 | A431 | 1.5 | Apoptosis induction |
B7 | A549 | 2.0 | Cell cycle arrest |
This compound | Various | TBD | TBD |
Antimalarial Activity
In the context of antimalarial research, thiazole derivatives have demonstrated promising activity against Plasmodium falciparum. The structure-activity relationship (SAR) studies suggest that modifications in the N-aryl amide group linked to the thiazole ring can significantly enhance antimalarial potency while maintaining low cytotoxicity in mammalian cell lines . This finding implies that similar modifications could be explored for the target compound.
Neuroprotective Effects
The unique structural components of this compound suggest potential interactions with neurodegenerative disease-related proteins such as tau and alpha-synuclein. Compounds with analogous structures have been reported to inhibit the aggregation of these proteins, which is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's. This opens avenues for exploring the compound's neuroprotective properties.
Case Study 1: Anticancer Efficacy
A study investigated a series of novel benzothiazole compounds, including analogs of the target compound. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutics. The mechanism involved apoptosis through caspase activation and inhibition of survival signaling pathways .
Case Study 2: Antimalarial Screening
In another study focused on thiazole derivatives, a compound structurally related to the target was evaluated for its efficacy against chloroquine-sensitive strains of malaria. The results demonstrated effective inhibition of parasite growth with minimal cytotoxicity towards human liver cells (HepG2), suggesting a favorable therapeutic index .
Properties
IUPAC Name |
4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c1-28-18-9-10-19-20(12-18)29-22(25-19)26(14-17-4-2-3-11-24-17)21(27)16-7-5-15(13-23)6-8-16/h2-12H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORWQYQKOLEYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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